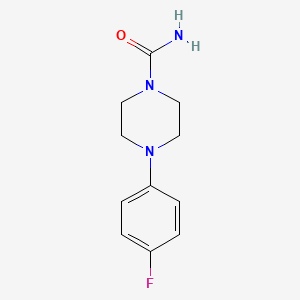

4-(4-Fluorophenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARVCWHXIZRCGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 4 Fluorophenyl Piperazine 1 Carboxamide Analogues

General Synthetic Routes to Piperazine-1-carboxamide (B1295725) Structures

The construction of the piperazine-1-carboxamide core involves two primary synthetic challenges: the formation of the carboxamide bond and the functionalization of the piperazine (B1678402) ring itself.

Approaches for Carboxamide Bond Formation

The synthesis of the carboxamide linkage in piperazine-1-carboxamide derivatives can be achieved through several established methods. A common approach involves the reaction of a piperazine derivative with an isocyanate. Alternatively, the reaction can proceed through the use of a carbamoyl (B1232498) chloride. Another method involves the reaction of a piperazine with an appropriate amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N-dimethylaminopyridine (DMAP). acgpubs.org Some piperazinyl amides of 18β-glycyrrhetinic acid, for instance, have been synthesized by treating the C30 carboxyl group with piperazine in the presence of activators like EDCl, 1-hydroxybenzotriazole (B26582) (HOBt), and trimethylamine, achieving yields of up to 80.6%. nih.gov

| Reagent/Method | Description |

| Isocyanates | React with the secondary amine of the piperazine ring to form the urea (B33335) linkage of the carboxamide. |

| Carbamoyl Chlorides | Provide an alternative route to forming the carboxamide bond through reaction with the piperazine nitrogen. |

| Coupling Agents (e.g., EDC, HBTU) | Facilitate the amide bond formation between a carboxylic acid and the piperazine amine. acgpubs.org5z.com |

Strategies for Piperazine Ring Functionalization

Functionalization of the piperazine ring can be achieved either by starting with a pre-functionalized piperazine or by modifying the piperazine core post-synthesis. Direct C-H functionalization of the piperazine ring has emerged as a powerful tool, offering novel and efficient routes to carbon-substituted piperazines. nih.gov Traditional methods often rely on the cyclization of linear diamine precursors. researchgate.net

Recent advancements in photoredox catalysis have enabled direct arylation, vinylation, and heteroarylation of the piperazine ring. nih.govmdpi.com For instance, the use of an iridium photocatalyst can facilitate the coupling of N-Boc piperazines with 1,4-dicyanobenzenes to yield α-aryl-substituted piperazines. mdpi.comencyclopedia.pub Another innovative approach is the Stannyl Amine Protocol (SnAP), which allows for the convergent synthesis of piperazines from aldehydes. mdpi.comencyclopedia.pub

| Strategy | Description | Key Features |

| Cyclization of Diamine Precursors | A classical approach involving the formation of the piperazine ring from a linear diamine. researchgate.net | Often requires multi-step synthesis of the precursor. |

| Photoredox Catalysis | Enables direct C-H functionalization of the piperazine ring for arylation, vinylation, etc. nih.govmdpi.com | Utilizes light energy to drive the reaction, often under mild conditions. |

| Stannyl Amine Protocol (SnAP) | A convergent method for synthesizing piperazines from aldehydes. mdpi.comencyclopedia.pub | Offers good functional group tolerance and mild reaction conditions. |

| DABCO Bond Cleavage | Utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a synthon for functionalized piperazines. researchgate.netnih.gov | A simple and efficient protocol for synthesizing a variety of piperazine derivatives. |

Diversification and Scaffold Decoration Strategies

To explore the structure-activity relationships and optimize the properties of 4-(4-Fluorophenyl)piperazine-1-carboxamide analogues, various diversification strategies are employed. These strategies focus on modifying different parts of the molecule, including the aryl substituent, the piperazine ring, and key functional groups.

Introduction of Aryl and Heteroaryl Substituents

The introduction of diverse aryl and heteroaryl groups onto the piperazine scaffold is a common strategy for modulating biological activity. This can be achieved through N-arylation reactions, such as the Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) on electron-deficient (hetero)arenes. nih.gov For example, novel arylpiperazines have been synthesized as α1-adrenoceptor subtype-selective antagonists by derivatizing 3-[4-(ortho-substituted phenyl)piperazin-1-yl]propylamines with various heteroaryl carboxamides. nih.gov The nature of the aryl or heteroaryl substituent can significantly impact the compound's potency and selectivity.

Alterations in the Piperazine Ring System

Modifications to the piperazine ring itself can have a profound effect on the conformational properties and biological activity of the resulting analogues. These alterations can range from the introduction of substituents on the carbon atoms of the ring to more drastic changes like replacing the piperazine with a different heterocyclic system. For instance, replacing the flexible piperazine ring with a rigid 2,5-diazabicyclo[2.2.1]heptane system has been explored to improve binding affinity. researchgate.netplos.org Conversely, substituting the piperazine ring with a more flexible ethylenediamine (B42938) functional group can be used to probe the importance of the ring's conformational constraint. researchgate.net

Bioisosteric Replacements at Key Positions

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of this compound analogues, bioisosteres can be introduced at various positions. For example, the carboxamide group can be replaced with other hydrogen bond donor/acceptor moieties. The piperazine ring itself can be substituted with bioisosteres such as diazaspiro cores, which has been shown to beneficially affect activity and reduce cytotoxicity in some cases. cambridgemedchemconsulting.comenamine.netbaranlab.org

| Original Group | Potential Bioisosteres | Rationale for Replacement |

| Piperazine Ring | Diazaspiro compounds, Homopiperazine, Morpholine, Piperidine (B6355638) | To alter conformation, basicity, and lipophilicity. cambridgemedchemconsulting.comenamine.netbaranlab.org |

| Carboxamide | Tetrazole, Sulfonamide, Hydroxamic acid | To modify acidity, hydrogen bonding capacity, and metabolic stability. |

| Phenyl Group | Pyridyl, Thienyl, Pyrazolyl | To introduce different electronic properties and potential new interactions with the target. |

Advanced Synthetic Techniques Utilized in Chemical Library Generation

The generation of chemical libraries for screening and lead discovery relies on the strategic implementation of advanced synthetic methodologies. For analogues of this compound, these techniques are designed to efficiently create a multitude of structurally diverse molecules built around the core piperazine scaffold. Methodologies such as solid-phase synthesis, solution-phase parallel synthesis, and the use of powerful catalytic coupling reactions are instrumental in this process. These approaches allow for the systematic modification of different parts of the molecule, enabling a thorough exploration of the chemical space to identify compounds with desired properties.

One of the most powerful strategies for generating large collections of compounds is solid-phase synthesis (SPS). This technique has been successfully applied to produce vast libraries of piperazine-2-carboxamide (B1304950) derivatives, numbering in the tens of thousands of discrete compounds. 5z.com In this approach, the piperazine scaffold is chemically attached to a solid support (resin), often via a specialized linker, which allows for the use of excess reagents and simplified purification through simple washing and filtration steps. 5z.com The Irori directed sorting technique, for example, combines the efficiency of the "mix and split" method with parallel synthesis, enabling the production of multi-milligram quantities of individual, identifiable compounds. 5z.com This high-throughput method is ideal for creating large libraries for primary screening campaigns. 5z.com

In contrast to solid-phase methods, solution-phase combinatorial synthesis offers an alternative for efficiently generating libraries, such as for piperazine-2,5-diones. nih.gov This approach can involve one-pot reactions where multiple chemical transformations occur in the same reaction vessel, streamlining the synthetic sequence. nih.gov While purification can be more complex than in SPS, modern purification techniques have made solution-phase parallel synthesis a viable and often preferred method for creating smaller, more focused libraries of compounds.

The chemical diversity within these libraries is achieved by employing a range of modern synthetic reactions to introduce various functional groups onto the piperazine core. For the synthesis of N-aryl piperazine derivatives, palladium-catalyzed Buchwald–Hartwig amination and aromatic nucleophilic substitution (SNAr) are cornerstone technologies. nih.gov The Buchwald–Hartwig reaction is particularly versatile for forming carbon-nitrogen bonds between the piperazine nitrogen and a wide array of aryl halides. nih.gov SNAr reactions are effective when the aromatic ring is electron-deficient, making it susceptible to nucleophilic attack by the piperazine amine. nih.gov

For the introduction of N-alkyl groups, key methods include reductive amination and nucleophilic substitution on alkyl halides or sulfonates. nih.gov Reductive amination involves the reaction of the piperazine with an aldehyde or ketone to form an iminium intermediate, which is then reduced to the corresponding amine. nih.gov The formation of the crucial carboxamide bond is typically achieved through standard amide coupling reactions, often mediated by coupling reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or N,N'-diisopropylcarbodiimide (DIC). 5z.comacs.org These robust and high-yielding reactions are essential for the final derivatization step in the synthesis of this compound analogues.

The table below summarizes the advanced synthetic techniques utilized for library generation of piperazine-based compounds.

| Synthetic Strategy | Description | Scale of Library | Key Advantages | Example Application |

| Solid-Phase Synthesis (SPS) with Directed Sorting | The piperazine scaffold is anchored to a solid support, facilitating multi-step synthesis and purification. The Irori directed sorting method allows for the efficient production of a large number of discrete compounds. 5z.com | > 15,000 discrete compounds 5z.com | High-throughput capability, simplified purification, generation of large and diverse libraries. 5z.com | Generation of a lead discovery library of piperazine-2-carboxamide derivatives. 5z.com |

| Solution-Phase Parallel Synthesis | Analogues are synthesized in parallel in separate reaction vessels (e.g., in a multi-well plate format). Can involve efficient one-pot procedures. nih.govmdpi.com | 50 - 500 compounds nih.govnih.gov | Faster method development, no need for linker chemistry, suitable for focused libraries. nih.gov | One-pot synthesis of a 61-membered library of piperazine-2,5-diones. nih.gov |

| Catalytic Cross-Coupling Reactions | Use of transition-metal catalysts (e.g., Palladium) to form key bonds for diversification, such as C-N bonds. nih.gov | Variable | Broad substrate scope, high functional group tolerance, creation of diverse N-aryl derivatives. nih.gov | Buchwald–Hartwig amination for the synthesis of N-aryl piperazines in various drug candidates. nih.gov |

| Multi-component Reactions | Multiple starting materials react in a single step to form a product that contains portions of all initial components, rapidly building molecular complexity. | Variable | High efficiency and atom economy, rapid generation of structural complexity from simple building blocks. | Synthesis of piperazine-based hybrids. nih.gov |

The strategic selection of building blocks is crucial for maximizing the chemical diversity of the generated library. Computational tools are often employed to select reagents that ensure broad coverage of physicochemical properties and pharmacophore space. 5z.com By combining these advanced synthetic strategies with thoughtful library design, researchers can efficiently generate high-quality chemical libraries of this compound analogues for subsequent screening and drug discovery efforts.

Biological Targets and Molecular Mechanisms of 4 4 Fluorophenyl Piperazine 1 Carboxamide and Its Analogues

G-Protein Coupled Receptor (GPCR) Interactions

The piperazine (B1678402) moiety is a common scaffold in many biologically active compounds, facilitating interactions with a diverse array of GPCRs. mdpi.com Analogues of 4-(4-Fluorophenyl)piperazine-1-carboxamide have shown significant affinity for serotonin (B10506), dopamine (B1211576), cannabinoid, adrenergic, and sigma receptors.

Phenylpiperazine analogues exhibit varied and complex interactions with serotonin (5-HT) receptors. Para-fluorophenylpiperazine (pFPP), a related compound, has been suggested to act through 5-HT1A serotonin receptors. nih.gov Studies on other piperazine derivatives have demonstrated moderate agonist activity at both 5-HT1A and 5-HT2A receptors. nih.gov The interaction can be multifaceted; for instance, the stimulus effects of m-Chlorophenylpiperazine (mCPP), a metabolite of the antidepressant trazodone, are mediated by a combination of agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors. nih.gov The affinity of various antagonists for 5-HT2A and 5-HT2C receptors has been shown to predict their ability to block the effects of mCPP. nih.gov The 5-HT2A and 5-HT2C receptors can form a protein complex, suggesting a concerted regulation of behavioral and neural processes. plos.org Antagonism of the 5-HT2A receptor is a key characteristic of several atypical antipsychotic medications. plos.orgdrugbank.com

Serotonin Receptor Binding Affinities of Select Piperazine Analogues

| Compound | Receptor Subtype | Binding Affinity / Activity | Reference |

|---|---|---|---|

| m-Chlorophenylpiperazine (mCPP) | 5-HT2C | Agonist Activity | nih.gov |

| m-Chlorophenylpiperazine (mCPP) | 5-HT2A | Antagonist Activity | nih.gov |

| MC1 (piperazine derivative) | 5-HT1A | Moderate Agonist Activity | nih.gov |

| MC1 (piperazine derivative) | 5-HT2A | Moderate Agonist Activity | nih.gov |

| para-Fluorophenylpiperazine (pFPP) | 5-HT1A | Suggested Agonist Activity | nih.gov |

Analogues of this compound, particularly N-(butyl)-aryl carboxamides containing a 4-phenylpiperazine moiety, have been extensively studied for their interaction with dopamine receptors. A significant focus has been on achieving selectivity for the D3 receptor (D3R) over the D2 receptor (D2R), due to the D3R's role in neuropsychiatric disorders. nih.govnih.gov The high sequence homology between D2R and D3R makes developing subtype-selective agents challenging. nih.gov

Research has shown that N-(3-fluoro-4-(4-(phenyl)piperazine-1-yl)-butyl)-aryl carboxamides can be highly selective for the D3R, with some analogues demonstrating over 1000-fold selectivity compared to the D2R. nih.govnih.gov The carboxamide linker in these molecules plays a critical role in this selectivity; replacing it with an amine group dramatically reduces D3R binding affinity by over 100-fold while having a lesser impact on D2R affinity. nih.govnih.gov Structural variations in the aryl portion of the benzamide (B126) and substituents on the phenyl ring of the N-phenylpiperazine moiety are also crucial for modulating D3R affinity and selectivity. mdpi.com

Dopamine Receptor Binding Affinities of Select Phenylpiperazine Carboxamide Analogues

| Compound Analogue Class | Receptor Subtype | Binding Affinity (Ki) | Selectivity (D2/D3) | Reference |

|---|---|---|---|---|

| N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamides (e.g., 8j) | D3 | 2.6 nM | >1000-fold | nih.govnih.gov |

| N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamides (e.g., 8j) | D2 | >2600 nM (inferred) | nih.govnih.gov | |

| NGB 2904 | D3 | 2.0 nM | 56-fold | researchgate.net |

| NGB 2904 | D2L | 112 nM | researchgate.net | |

| Compound 29 (trans-butenyl linker analogue) | D3 | 0.7 nM | 133-fold | researchgate.net |

| Compound 29 (trans-butenyl linker analogue) | D2L | 93.3 nM | researchgate.net |

The cannabinoid receptor 1 (CB1), a GPCR highly abundant in the central nervous system, is involved in regulating metabolism, appetite, and energy balance. nih.govinversago.com While CB1 receptor agonists can increase food intake, inverse agonists have been investigated for their potential as anorectic agents. nih.govnih.gov An inverse agonist not only blocks the receptor but also reduces its basal, constitutive activity.

A novel CB1 inverse agonist, LDK1229, from the class of benzhydryl piperazine analogs, demonstrates the potential of this chemical scaffold. nih.gov This compound binds to the CB1 receptor with a Ki value of 220 nM and shows greater selectivity for CB1 over CB2 receptors. nih.gov Its inverse agonist activity was confirmed by its ability to reduce basal G-protein coupling and increase the cell surface localization of the CB1 receptor, behaviors consistent with inverse agonism. nih.gov This benzhydryl piperazine scaffold is structurally distinct from first-generation CB1 inverse agonists, offering new avenues for development. nih.gov

Derivatives of 1,4-substituted piperazine have been synthesized and evaluated for their affinity toward α1- and α2-adrenergic receptors. nih.gov These receptors are involved in various physiological processes, including vasoconstriction. uobasrah.edu.iq

A study of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives revealed high affinity for the α1-adrenoceptor, with some compounds displaying Ki values in the low nanomolar range. nih.gov For example, 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (Compound 5) showed a Ki of 2.1 nM for the α1 receptor and was over 60-fold more selective for α1 over α2 receptors. nih.gov Another analogue, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride (Compound 4), had a Ki of 2.4 nM and was over 140-fold selective for the α1-adrenoceptor. nih.gov These compounds also demonstrated potent α1-antagonistic properties in functional assays. nih.gov The presence of a 1-(o-methoxyphenyl)piperazine moiety appears to be a key structural feature for high affinity to alpha-adrenoceptors. nih.gov

Alpha-Adrenoceptor Binding Affinities of Select 1,4-Substituted Piperazine Derivatives

| Compound | α1-Adrenoceptor Affinity (Ki) | α1/α2 Selectivity | α1-Antagonist Potency (pA2) | Reference |

|---|---|---|---|---|

| Compound 1 | 13.1 nM | - | 7.868 | nih.gov |

| Compound 2 | 2.8 nM | - | 8.441 | nih.gov |

| Compound 4 | 2.4 nM | 142.13-fold | 8.807 | nih.gov |

| Compound 5 | 2.1 nM | 61.05-fold | 8.516 | nih.gov |

Sigma (σ) receptors are unique membrane-bound proteins that are not classical GPCRs but are important targets for neuropsychiatric drugs. nih.gov They are classified into σ-1 and σ-2 subtypes. nih.gov Piperazine and piperidine (B6355638) derivatives have been shown to possess high affinity for sigma receptors. unict.it

Specifically, certain piperazine-based derivatives have been designed as selective sigma-1 receptor (S1R) ligands. unict.it In one series, replacing a piperazine ring with N-methyl piperidine yielded derivatives with strong to moderate affinity for S1R, with Ki values ranging from 0.54 to 108 nM. unict.it Quantitative structure-activity relationship (QSAR) studies suggest that binding to the sigma-1 receptor is driven by hydrophobic interactions. nih.gov S1R ligands are being explored for their potential in treating neuropathic pain and for their neuroprotective effects. unict.it

Sigma-1 Receptor Binding Affinities of Select Piperazine/Piperidine Analogues

| Compound Class | σ-1 Receptor Affinity (Ki) | Reference |

|---|---|---|

| N-methyl piperidine derivatives | 0.54 - 108 nM | unict.it |

| Piperazine derivatives (e.g., BD-1063) | High Affinity (Antagonists) | unict.it |

| 4-Aroylpiperidines (e.g., 7e) | 10.3 nM | nih.gov |

Enzyme Inhibition and Modulatory Activities

Beyond receptor interactions, piperazine-containing compounds can modulate the activity of various enzymes. The analogue para-fluorophenylpiperazine (pFPP) has been identified as a potential inhibitor of several cytochrome P450 (CYP450) isoforms, specifically CYP1A2, 3A4, and 2C19. researchgate.net These enzymes are crucial for the metabolism of a vast array of xenobiotics. However, in a specific study, pFPP did not inhibit the metabolism of a synthetic cannabinoid agonist via the carboxylesterase-1 enzyme in rat and human liver microsomes. nih.gov

Other research has explored different classes of piperazine analogues as enzyme inhibitors. For instance, a series of 1,4-bis(phenylsulfonyl) piperazine derivatives were synthesized and showed inhibitory activity against Dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. researchgate.net Additionally, certain purine (B94841) nucleobase analogs containing a substituted piperazine moiety have been investigated for their potential as intracellular kinase inhibitors in cancer cell lines. nih.gov This indicates that the piperazine scaffold can be adapted to target enzymatic activity in various therapeutic areas.

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (5-LOX) Enzyme Inhibition

While direct studies on the COX and LOX inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of N-arylpiperazine and carboxamide-containing derivatives has been investigated for anti-inflammatory properties. Inflammation is a biological process often mediated by the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov

Analogues incorporating the N-phenylpiperazine core have been synthesized and evaluated for their anti-inflammatory potential. biomedpharmajournal.org For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and showed potent anti-inflammatory effects in a carrageenan-induced rat paw edema model. nih.gov Similarly, other research has focused on quinoline (B57606) carboxamide derivatives as potential COX inhibitors. alliedacademies.org These findings suggest that the combination of an arylpiperazine moiety with a carboxamide linker can be a viable strategy for developing anti-inflammatory agents, although the specific contribution of a 4-fluorophenyl substituent on the piperazine ring in direct COX/LOX inhibition remains to be fully elucidated for the title compound.

Secretory Glutaminyl Cyclase (sQC) Inhibition

Secretory glutaminyl cyclase (sQC) is an enzyme implicated in the formation of pyroglutamate-amyloid beta (pGlu-Aβ) peptides, which are associated with the pathology of Alzheimer's disease. As such, sQC has become an attractive target for therapeutic intervention. While there is no specific literature detailing the inhibition of sQC by this compound, research into structurally similar scaffolds is noteworthy. A recent study identified a novel sQC inhibitor featuring a piperidine-4-carboxamide moiety, demonstrating that this chemical framework can effectively interact with the enzyme's active site. Although piperidine and piperazine are distinct heterocyclic rings, this finding suggests that carboxamide derivatives of six-membered nitrogenous heterocycles could be a starting point for designing sQC inhibitors. However, dedicated research is required to confirm whether the 4-arylpiperazine-1-carboxamide scaffold possesses any activity at this target.

Enzymes Involved in Viral Replication (e.g., HIV-1 Integrase, Reverse Transcriptase)

The potential antiviral activity of the this compound scaffold is not well-established in scientific literature. However, broader classes of arylpiperazine derivatives have been explored for their effects on various viruses. For example, a series of arylpiperazinyl fluoroquinolones demonstrated potent anti-HIV activity, with structure-activity relationship (SAR) studies indicating that the aryl substituent on the piperazine nitrogen is crucial for this effect. nih.gov More recently, 1-aryl-4-arylmethylpiperazine derivatives have been identified as Zika virus entry inhibitors with a broad antiviral spectrum, also showing inhibitory effects on coronaviruses and influenza A virus. nih.gov These studies highlight the potential of the arylpiperazine motif in antiviral drug discovery, but they involve compounds that are structurally distinct from this compound. There is currently no direct evidence to suggest that the title compound or its close analogues are inhibitors of key enzymes in viral replication such as HIV-1 integrase or reverse transcriptase.

Neurotransmitter Transporter Modulation

The arylpiperazine moiety is a well-known pharmacophore that targets various proteins in the central nervous system, including neurotransmitter transporters.

Dopamine Transporter (DAT) Inhibition

Analogues related to 4-(4-fluorophenyl)piperazine have been investigated as ligands for the dopamine transporter (DAT). The GBR series of compounds, such as 1-[2-[bis-(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909), are potent and selective DAT inhibitors. nih.gov Further research into related structures led to the synthesis of [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues. One of the most potent compounds in this series displaced radioligand binding in rat caudate-putamen with a high affinity (Ki = 17.6 nM), comparable to that of GBR 12909. researchgate.net These findings underscore that the inclusion of bis-(4-fluorophenyl) groups, along with a piperazine ring, can confer high affinity for the dopamine transporter.

Serotonin and Norepinephrine (B1679862) Reuptake Inhibition

The 4-arylpiperazine scaffold is a common feature in many serotonin and norepinephrine reuptake inhibitors. The simple molecule, 1-(4-fluorophenyl)piperazine (B120373) (pFPP or 4-FPP), has been shown in vitro to inhibit the reuptake of both serotonin and norepinephrine. wikipedia.org Building upon this core, arylpiperazine-containing pyrimidine (B1678525) 4-carboxamide derivatives have been synthesized and evaluated for their binding to the serotonin transporter (SERT) as well as 5-HT2A and 5-HT2C receptors, showing promise as potential antidepressants. nih.gov This indicates that the combination of an arylpiperazine group with a carboxamide moiety is a viable strategy for targeting monoamine transporters.

Other Identified Biological Targets (e.g., Androgen Receptor)

One of the most significant areas of research for this class of compounds has been in oncology, specifically targeting the androgen receptor (AR). A novel series of N-arylpiperazine-1-carboxamide derivatives were synthesized and evaluated as AR antagonists for their potential use in treating prostate cancer. nih.govjst.go.jp

Within this series, extensive structure-activity relationship (SAR) studies were conducted. It was found that trans-2,5-dimethylpiperazine (B131708) derivatives are particularly potent AR antagonists. nih.gov For example, the compound trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide (YM-175735) exhibited highly potent antiandrogenic activity, proving to be approximately four times stronger as an AR antagonist than the established drug bicalutamide. nih.gov Further studies on arylpiperazine derivatives have continued to identify compounds with high binding affinities for AR, with some exhibiting IC50 values in the low micromolar or even nanomolar range. nih.govfrontiersin.orgnih.gov

Elucidation of Downstream Signaling Pathways and Cellular Responses

Comprehensive studies detailing the specific downstream signaling pathways and cellular responses initiated by the direct action of this compound are not extensively available in the current scientific literature. However, research on structurally related analogues provides significant insights into the potential molecular mechanisms and cellular consequences of this class of compounds. The following sections delineate the findings from studies on various analogues, categorized by their primary biological targets.

Dopamine and Serotonin Receptor-Mediated Signaling

Analogues of this compound are frequently investigated for their interaction with dopamine and serotonin receptors, which are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity and intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

One area of investigation has focused on N-(3-fluoro-4-(4-(aryl)piperazine-1-yl)-butyl)-aryl carboxamides, which are structurally similar to this compound but feature a longer butyl-aryl carboxamide chain. Certain compounds within this series have been identified as highly selective ligands for the dopamine D3 receptor (D3R) over the D2 receptor (D2R) nih.gov. The interaction of these ligands with D3R, a Gi-coupled receptor, is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This modulation of the cAMP pathway can influence the activity of protein kinase A (PKA) and subsequently affect the phosphorylation of various downstream targets, including transcription factors that regulate gene expression involved in neuronal function and behavior.

Another relevant analogue, para-fluorophenylpiperazine (pFPP), which lacks the carboxamide group, has been studied for its effects on the serotonin 1A (5-HT1A) receptor, another Gi-coupled receptor. Studies have confirmed that pFPP acts as a low-potency agonist at the 5-HT1A receptor, which would also lead to the inhibition of adenylyl cyclase and a reduction in cAMP levels mdpi.com. The cellular responses to 5-HT1A receptor activation are diverse, including neuronal hyperpolarization and regulation of neurotransmitter release. Research on HEK cells expressing the 5-HT1A receptor has demonstrated pFPP-mediated inhibition of cAMP signaling mdpi.com.

The table below summarizes the effects of these analogues on dopamine and serotonin receptor signaling.

| Compound/Analogue Class | Biological Target | Downstream Signaling Pathway | Reference |

| N-(3-fluoro-4-(4-(aryl)piperazine-1-yl)-butyl)-aryl carboxamides | Dopamine D3 Receptor (D3R) | Inhibition of adenylyl cyclase, decreased cAMP | nih.gov |

| para-fluorophenylpiperazine (pFPP) | Serotonin 1A Receptor (5-HT1A) | Inhibition of adenylyl cyclase, decreased cAMP | mdpi.com |

Enzyme Inhibition and Related Cellular Responses

A distinct class of analogues, (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanones, has been investigated for their inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. These compounds, which share the piperazine core but have a hydroxyphenyl group instead of a fluorophenyl group and an aryl methanone (B1245722) instead of a simple carboxamide, have demonstrated potent, competitive inhibition of tyrosinase activity nih.gov.

The downstream cellular response to tyrosinase inhibition is a reduction in melanin production. In studies using B16F10 melanoma cells, the most potent inhibitors from this series were shown to have significant anti-melanogenic effects nih.gov. This cellular response is a direct consequence of the blockade of the enzymatic cascade that converts tyrosine to melanin. Furthermore, these compounds were found to be non-cytotoxic in MTT assays, indicating that their anti-melanogenic activity is not due to general cellular toxicity nih.gov.

The findings on tyrosinase-inhibiting analogues are presented in the table below.

| Analogue Class | Biological Target | Cellular Response | Cell Line | Reference |

| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanones | Tyrosinase | Anti-melanogenic activity | B16F10 melanoma | nih.gov |

Anticancer Activity and Associated Mechanisms

Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives represent another group of analogues with a distinct chemical scaffold. These compounds have been evaluated for their anticancer potential. Their mechanism of action appears to be linked to the inhibition of carbonic anhydrase IX (CAIX), a protein that is overexpressed in many types of cancer and is involved in pH regulation and tumor progression researchgate.net.

Molecular docking studies have suggested that these derivatives exhibit a high binding affinity for CAIX researchgate.net. The downstream cellular responses observed in mouse breast cancer 4T1 cells treated with these compounds include concentration-dependent cytotoxic effects researchgate.net. This suggests that the inhibition of CAIX by these analogues may disrupt the pH balance within the tumor microenvironment, leading to cancer cell death. Additionally, these compounds have shown fluorescent properties, making them potential candidates for cancer theranostics researchgate.net.

A summary of the anticancer effects of these analogues is provided in the table below.

| Analogue Class | Putative Biological Target | Cellular Response | Cell Line | Reference |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | Cytotoxicity | 4T1 mouse breast cancer | researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Identification of Pharmacophoric Elements

The fundamental structure of 4-(4-fluorophenyl)piperazine-1-carboxamide comprises three key pharmacophoric elements: the 4-fluorophenyl moiety, the piperazine (B1678402) ring, and the carboxamide linker. Each of these components plays a crucial role in defining the molecule's interaction with its biological targets, influencing affinity, selectivity, and pharmacokinetic properties.

Contribution of the 4-Fluorophenyl Moiety to Target Affinity and Selectivity

The 4-fluorophenyl group is a common feature in many central nervous system (CNS) active compounds. Its contribution to target affinity and selectivity is multifaceted, arising from the unique properties of the fluorine atom. The introduction of a fluorine atom at the para-position of the phenyl ring can significantly modulate the electronic properties of the ring, influencing its interaction with receptor binding pockets. The high electronegativity of fluorine can lead to favorable orthogonal multipolar interactions with carbonyl groups or other polar residues in the receptor, enhancing binding affinity. nih.gov

Furthermore, the fluorine atom can block metabolic oxidation at the para-position, a common site of enzymatic degradation by cytochrome P450 enzymes. mdpi.com This metabolic blocking effect can increase the bioavailability and half-life of the compound, leading to improved pharmacokinetic profiles. mdpi.com For instance, in a series of androgen receptor (AR) antagonists, a derivative featuring a 4-fluorophenylpiperazine moiety exhibited potent binding affinity and antagonistic activity. nih.gov The presence of the 4-fluorophenyl group is often associated with improved penetration of the blood-brain barrier, a critical property for CNS-targeted drugs. nih.gov

The strategic placement of the fluorine atom is crucial. Studies on related fluorinated compounds have shown that the position of the fluorine substituent can significantly impact the compound's acidity (pKa) and, consequently, its interaction with biological targets. nih.gov While direct comparisons of positional isomers of fluorine on the 4-phenylpiperazine-1-carboxamide (B3031850) core are not extensively documented in a single study, the general principles of fluorine's electronic influence suggest that ortho- and meta-substitution would lead to different electronic distributions and potentially altered binding modes compared to the para-substituted analog.

Role of the Piperazine Ring and Carboxamide Linker in Ligand-Target Interactions

The piperazine ring is a versatile scaffold in drug design, known for its ability to improve the physicochemical properties of a molecule, such as aqueous solubility and oral bioavailability. eurekaselect.com Its basic nitrogen atom can be protonated at physiological pH, allowing for the formation of ionic interactions with acidic residues in the target protein, such as aspartate or glutamate. The piperazine moiety can also serve as a rigid spacer, orienting the other pharmacophoric elements in a conformation favorable for binding. mdpi.com

The carboxamide linker plays a pivotal role in mediating interactions with the target receptor and has been shown to be critical for selectivity in certain classes of compounds. For example, in a series of dopamine (B1211576) D3 receptor ligands, the presence of the carbonyl group in the carboxamide linker was found to be essential for high D3 receptor selectivity over the D2 receptor. nih.gov Replacement of the amide group with a methylenamine linker, while maintaining the same length, resulted in a dramatic loss of D3 receptor affinity, highlighting the importance of the hydrogen bond accepting capability of the carbonyl oxygen. nih.gov The planarity of the amide bond also introduces a degree of conformational rigidity, which can be beneficial for locking the molecule into an active conformation.

Impact of Substituent Modifications on Biological Activity and Selectivity

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent and selective biological activity. These studies have explored the effects of altering the halogen substitution on the phenyl ring, as well as introducing a variety of alkyl, aryl, and heteroaryl groups.

Positional Effects of Fluorine and Other Halogens

The nature and position of halogen substituents on the phenyl ring can have a profound impact on the pharmacological profile of phenylpiperazine derivatives. While the 4-fluoro substitution is common, other halogens and different substitution patterns have been investigated. For example, in a series of dopamine D3 receptor ligands, replacing the 4-fluorophenyl group with a 2,3-dichlorophenyl moiety led to compounds with high D3 affinity and selectivity. nih.gov This suggests that the electronic and steric properties of the substituent at these positions are critical for optimal interaction with the dopamine receptor subtypes.

The introduction of a fluorine atom can also influence the acidity of nearby functional groups, which can in turn affect binding affinity. nih.gov The electron-withdrawing nature of fluorine can lower the pKa of the piperazine nitrogen, modulating its degree of protonation at physiological pH and thereby influencing its ability to form ionic bonds.

Effects of Alkyl, Aryl, and Heteroaryl Substitutions on Potency

In the development of selective GSK-3β kinase inhibitors, a series of N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides were synthesized. nih.gov The inhibitory activity was found to be highly dependent on the nature of the terminal heterocyclic fragment and the substituents on the phenyl ring. Specifically, compounds bearing a 3-pyridine fragment connected to the oxadiazole and 3,4-dimethyl or 2-methoxy substituents on the phenyl ring exhibited the most potent inhibitory activity. nih.gov

Similarly, in a series of muscarinic acetylcholine (B1216132) receptor subtype 1 (M1) antagonists based on an N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffold, the nature of the benzamide (B126) substituent played a key role in determining potency and selectivity. This highlights the importance of the N-substituent on the carboxamide for fine-tuning the pharmacological profile.

The following table summarizes the structure-activity relationships for a series of GSK-3β inhibitors based on the phenylpiperazine carboxamide scaffold:

| Compound | Phenyl Ring Substituent | Terminal Heterocycle | GSK-3β IC₅₀ (µM) |

| 1 | H | 5-methyl-1,2,4-oxadiazole | >10 |

| 2 | 3,4-di-methyl | 3-pyridine | 0.35 |

| 3 | 2-methoxy | 3-pyridine | 0.41 |

| 4 | H | 3-pyridine | 1.2 |

Conformational Aspects and Their Influence on Binding

The three-dimensional conformation of this compound and its analogs is a critical determinant of their biological activity. The molecule possesses several rotatable bonds, leading to a range of possible conformations. The two primary sources of conformational flexibility are the piperazine ring, which can adopt chair, boat, and twist-boat conformations, and the amide bond of the carboxamide linker, which can exist in cis and trans isomers.

Studies on N-acylated piperazines have shown that the rotation around the C-N amide bond is restricted, leading to the existence of distinct rotamers at room temperature. nih.gov The energy barrier for this rotation can be significant, meaning that these conformers can be stable on the NMR timescale. nih.gov The relative populations of these conformers can be influenced by the nature of the substituents on both the piperazine ring and the acyl group.

The piperazine ring itself typically adopts a chair conformation. However, the presence of substituents can influence the equilibrium between axial and equatorial orientations. In some cases, an axial conformation of a substituent on a 1-acylpiperazine has been found to be preferred. nih.gov The specific conformation adopted by the molecule upon binding to its target receptor is the "bioactive conformation." Understanding the energetic landscape of the different possible conformations is crucial for rational drug design. Molecular modeling studies can provide insights into the preferred conformations and how they might interact with the binding site of a target protein. For instance, a particular conformation might place the key pharmacophoric elements in the optimal spatial arrangement for simultaneous interaction with different subpockets of the receptor, leading to high affinity and selectivity.

In Vitro Pharmacological Characterization

To elucidate the mechanism of action, the affinity of related compounds for various receptors and ion channels has been investigated. The derivative 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione was assessed for its ability to bind to several neuronal targets, including voltage-sensitive sodium channels (site 2), L-type calcium channels, and GABA-A receptors. nih.gov The results from these radioligand binding assays indicated a notable interaction with both sodium and calcium channels. nih.gov The compound demonstrated a significant percentage of inhibition at a concentration of 10 µM, suggesting that modulation of these ion channels may contribute to its pharmacological effects. nih.gov Specifically, the most probable molecular mechanism of action for this compound is believed to rely on its interaction with neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

| Target | Concentration | % Inhibition |

|---|---|---|

| Voltage-Sensitive Sodium Channel (Site 2) | 10 µM | 68% |

| L-type Calcium Channel | 10 µM | 52% |

| GABA-A Receptor | 10 µM | 15% |

The phenylpiperazine-carboxamide scaffold is present in various compounds designed as enzyme inhibitors. Studies on structurally similar molecules suggest that this chemical class has the potential to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. researchgate.netnih.gov A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized and evaluated for their AChE inhibitory activity. researchgate.net Several of these compounds displayed moderate to potent inhibitory activities, with IC50 values in the micromolar range. researchgate.net For instance, one of the most potent compounds in that series exhibited an IC50 of 0.90 µM for AChE. researchgate.net This indicates that the core structure shared with this compound is compatible with binding to and inhibiting this key enzyme.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 0.90 |

| Butyrylcholinesterase (BuChE) | 7.53 |

In Vivo Assessment in Mechanistic Animal Models

The potential central nervous system activity of the this compound structure has been demonstrated through the anticonvulsant properties of its derivative, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione. nih.gov This compound was evaluated in established rodent models of epilepsy, including the maximal electroshock (MES) and the psychomotor (6 Hz) seizure tests. nih.govnih.gov In both models, the compound showed significant anticonvulsant effects, with ED50 values that were more favorable than the reference drug, valproic acid. nih.govnih.gov These findings suggest that the compound can effectively suppress seizure activity in the brain, likely through the modulation of voltage-gated ion channels identified in binding assays. nih.gov

| Test Model | ED50 (mg/kg) | Reference Drug (Valproic Acid) ED50 (mg/kg) |

|---|---|---|

| Maximal Electroshock (MES) | 68.30 | 252.74 |

| Psychomotor Seizure (6 Hz, 32 mA) | 28.20 | 130.64 |

Given that anticonvulsant drugs are often effective in managing neuropathic pain, the antinociceptive potential of 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione was investigated. nih.gov The compound was assessed in the formalin model of tonic pain in mice, which has two distinct phases: an early neurogenic phase and a later inflammatory phase. The derivative demonstrated significant analgesic activity, particularly in the second (late) phase of the formalin test. nih.gov This suggests the compound may possess an anti-inflammatory profile and the ability to inhibit the central sensitization of pain, making it a candidate for further investigation in pain management. nih.gov

| Compound | Reduction in Pain Response vs. Control |

|---|---|

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Significant decrease in duration of pain response |

Preclinical Pharmacological Evaluation and Efficacy Studies

Derivatives containing the 4-(4-Fluorophenyl)piperazine moiety have been investigated for their potential as antimalarial agents. In one study, a series of 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline (B1680401) 1,4-dioxide derivatives were synthesized and evaluated for in vitro activity against erythrocytic forms of Plasmodium falciparum. nih.gov Among the compounds tested was 2-cyano-7-fluoro-3-(4-(4-fluorophenyl)piperazine-1-carboxamido)quinoxaline 1,4-dioxide. However, this and other related compounds in the series were found to be inefficient against Plasmodium. nih.gov

In a different chemical series, piperazine-containing 4(1H)-quinolones were developed and showed potent antimalarial activity. nih.gov Structure-activity relationship (SAR) studies led to the synthesis of compounds like 7-((4-(4-fluorophenyl)piperazin-1-yl)-methyl)quinolin-4(1H)-one. nih.gov Further optimization of this class of compounds resulted in two candidates that were curative in the Thompson test, a model for assessing antimalarial efficacy in vivo, and also demonstrated activity against the liver stages of the parasite. nih.gov

Another class of compounds, sulfonamide-based pyrimidine (B1678525) derivatives, has also been explored. nih.gov A derivative incorporating the 4-fluorophenylpiperazine scaffold, specifically 1′-(6-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)spiro[chromane-2,4′-piperidin]-4-one (SZ9), was synthesized. This compound, along with others in its series, was tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. Compound SZ14, which featured a trifluoromethyl group instead of fluoro, was the most potent in the series against both strains. nih.gov The incorporation of the piperazine (B1678402) ring was noted for its potential to improve hydrophilicity and antimalarial properties. nih.gov

Table 1: Antimalarial Activity of Selected Piperazine Derivatives

| Compound | Target/Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2-Cyano-7-fluoro-3-(4-(4-fluorophenyl)piperazine-1-carboxamido)quinoxaline 1,4-dioxide | Plasmodium falciparum (erythrocytic forms) | Efficacy | Inefficient | nih.gov |

| Piperazine-containing 4(1H)-quinolones | Plasmodium (in vivo) | Efficacy | Curative in Thompson test | nih.gov |

| SZ14 (related sulfonamide derivative) | P. falciparum (W2 strain) | IC₅₀ | 2.84 µM | nih.gov |

The antimicrobial potential of compounds featuring the 4-(4-Fluorophenyl)piperazine structure has been evaluated. A study on meta-alkoxyphenylcarbamates containing substituted N-phenylpiperazine fragments assessed their in vitro activity against various microbes. nih.gov One derivative, which included a para-fluoro substituent on the 4-phenylpiperazin-1-yl core, was found to be the most effective against Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 195.3 μg/mL. nih.gov However, the tested structures were generally inactive against Staphylococcus aureus (MIC > 1000 μg/mL). nih.gov Another compound in the same study, which had a meta-trifluoromethyl group on the N-phenylpiperazine moiety, was most active against Candida albicans (MIC = 97.7 μg/mL). nih.gov

In a separate investigation, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) were synthesized and screened for antimicrobial activity. mdpi.com The results indicated that the compounds generally showed more significant antibacterial activity against Gram-negative strains, particularly E. coli, compared to Gram-positive bacteria. The antifungal activity was noted as weak. mdpi.com For instance, compound 6c in this series exhibited the highest antibacterial activity against E. coli, with an MIC of 8 μg/mL. mdpi.com

Furthermore, fluoroquinolone derivatives incorporating piperazinyl moieties at the C7 position have been synthesized and evaluated. mdpi.com These modifications were found to improve the antimicrobial activities of the parent compound, ciprofloxacin, particularly against Carbapenem-Resistant Pseudomonas aeruginosa (CRPA) and Methicillin-resistant Staphylococcus aureus (MRSA). Most of these new derivatives showed excellent activities against MRSA, with MIC values below 0.016 μg/mL. mdpi.com

Table 2: Antimicrobial Activity of Selected 4-(4-Fluorophenyl)piperazine Derivatives

| Compound Class/Derivative | Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| meta-alkoxyphenylcarbamate derivative | Escherichia coli | MIC | 195.3 µg/mL | nih.gov |

| meta-alkoxyphenylcarbamate derivative | Staphylococcus aureus | MIC | >1000 µg/mL | nih.gov |

| meta-alkoxyphenylcarbamate derivative (CF₃ substituted) | Candida albicans | MIC | 97.7 µg/mL | nih.gov |

| N,N′-disubstituted piperazine (Compound 6c) | Escherichia coli | MIC | 8 µg/mL | mdpi.com |

| Fluoroquinolone derivatives | MRSA | MIC | <0.016 µg/mL | mdpi.com |

The piperazine scaffold is a well-established pharmacophore in anthelmintic drugs, with piperazine citrate (B86180) being a reference compound. ijprs.com Various studies have explored the efficacy of novel piperazine derivatives against model organisms. One study synthesized a series of 1,4-disubstituted piperazine derivatives and tested their anthelmintic activity in vitro against the earthworm Eisenia fetida. All synthesized compounds showed promising activity at a concentration of 5 mg/mL when compared to piperazine citrate.

Another study focused on benzimidazole (B57391) compounds containing a piperazine fragment at the C-2 position. mdpi.com These compounds were evaluated for their activity against isolated Trichinella spiralis muscle larvae. A derivative with a 4-chlorophenyl-substituted piperazine moiety (compound 7c) demonstrated high efficacy, achieving a 92.7% reduction in parasite activity at 100 μg/mL after 48 hours. This activity was approximately six times greater than the reference drug albendazole. mdpi.com The study highlighted that the substituent on the phenylpiperazine moiety influences the larvicidal effects. mdpi.com

Further research into methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates also showed potential anthelmintic activity against experimental infections of Trichinella spiralis. nih.gov

Table 3: Anthelmintic Activity of Selected Piperazine Derivatives

| Compound/Derivative Class | Model Organism | Concentration | Observation | Reference |

|---|---|---|---|---|

| 1,4-disubstituted piperazine derivatives | Eisenia fetida | 5 mg/mL | Promising activity vs. piperazine citrate | |

| Benzimidazole-piperazine derivative (Compound 7c) | Trichinella spiralis muscle larvae | 100 µg/mL | 92.7% reduction in parasite activity after 48h | mdpi.com |

| Methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates | Trichinella spiralis | N/A | Evaluated for anthelmintic activity | nih.gov |

The 4-phenylpiperazine scaffold is a component of various compounds investigated for anticancer properties. mdpi.com For instance, a novel class of agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, were identified as tubulin inhibitors with antiproliferative activity against the DU-145 prostate cancer cell line. nih.gov SAR-guided optimization of this series led to a compound with a GI₅₀ of 120 nM. nih.gov

In another study, 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives were repurposed and evaluated for their cytotoxic activity against breast cancer cells (MCF7) and normal breast cells (MCF 10A). mdpi.com One compound demonstrated selective anticancer activity, being approximately five times more sensitive to MCF7 cancer cells (IC₅₀ = 17.7 ± 5.0 µM) than to the normal MCF 10A cells (IC₅₀ = 102.7 ± 66.9 µM). mdpi.com

Additionally, a series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline were synthesized and showed broad-spectrum antiproliferative activity against five human cancer cell lines, including lung (A549), breast (MCF-7), cervical (HeLa), and colorectal (HT29, HCT-116) cancers. nih.gov The most active compounds in this series displayed IC₅₀ values in the low micromolar range (1.47-4.68 μM) across the tested cell lines. nih.gov

Table 4: Antiproliferative Activity of Selected Piperazine Derivatives

| Compound/Derivative Class | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Optimized 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide | DU-145 (Prostate) | GI₅₀ | 120 nM | nih.gov |

| 4-Acyl-piperazine urea (B33335) derivative (Compound 41) | MCF7 (Breast Cancer) | IC₅₀ | 17.7 ± 5.0 µM | mdpi.com |

| MCF 10A (Normal Breast) | IC₅₀ | 102.7 ± 66.9 µM | mdpi.com | |

| 4-Substituted-piperazine-1-carbodithioate (Compound 8q) | HCT-116 (Colorectal) | IC₅₀ | 1.47 µM | nih.gov |

| HeLa (Cervical) | IC₅₀ | 4.68 µM | nih.gov |

The piperazine ring is a common structural motif in medicinal chemistry, but it can also be susceptible to metabolic degradation, primarily through oxidation. nih.govnih.gov High metabolic clearance can lead to a short half-life and poor oral bioavailability, making metabolic stability a key parameter to optimize during drug development.

Studies on piperazin-1-ylpyridazines revealed that this class of compounds can be rapidly metabolized in mouse and human liver microsomes, with half-lives as short as 2-3 minutes. nih.gov Metabolite identification pointed to the piperazine ring as a major site of metabolism. nih.gov Strategies to improve the stability of such compounds include structural modifications to block these metabolic "soft spots." For example, targeted structural changes in the piperazin-1-ylpyridazine series improved the in vitro intrinsic clearance by more than 50-fold. nih.gov

General strategies to enhance the metabolic stability of drug candidates include:

Blocking Sites of Metabolism: Introducing atoms or groups, such as fluorine, at positions susceptible to cytochrome P450-mediated oxidation can sterically or electronically hinder the metabolic process. nih.gov

Scaffold Hopping/Bioisosteric Replacement: Replacing a metabolically labile moiety, like a phenyl ring or the piperazine ring itself, with a more stable isostere can be an effective strategy. nih.govnih.gov For example, replacing a phenyl ring with a pyridine (B92270) or pyrimidine can increase resistance to oxidative metabolism. nih.gov In some cases, substituting the piperazine ring with aminopiperidines or other cyclic amines has been shown to improve metabolic stability in rat liver microsomes while retaining desired activity. nih.govresearchgate.net

Most arylpiperazine derivatives undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, which can significantly influence the pharmacokinetic profile of the parent drug. nih.gov The individual variability in the expression and activity of metabolic enzymes like CYP3A4 and CYP2D6 can also lead to wide variations in metabolite-to-parent drug ratios among individuals. nih.gov

Computational Chemistry and Molecular Modeling in Research on 4 4 Fluorophenyl Piperazine 1 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

While specific molecular docking studies for 4-(4-Fluorophenyl)piperazine-1-carboxamide are not extensively detailed in the available literature, research on closely related arylpiperazine derivatives provides valuable insights into the potential binding interactions. For instance, in studies of arylpiperazine derivatives as androgen receptor (AR) antagonists, docking analyses have revealed that these compounds primarily bind to the AR ligand-binding pocket through hydrophobic interactions. nih.gov For a similar compound, 1-(4-fluorophenyl)piperazine (B120373), docking studies with the anti-Alzheimer's agent enzyme, acetylcholinesterase (AChE), have been performed to predict its potential as a therapeutic agent for Alzheimer's disease. indexcopernicus.comdergipark.org.trresearchgate.net This suggests that the 4-fluorophenyl group and the piperazine (B1678402) core are critical for establishing interactions within the binding sites of various biological targets. It is plausible that this compound would engage in similar hydrophobic interactions, with the carboxamide group potentially forming additional hydrogen bonds with receptor site residues, thereby enhancing binding affinity.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While specific virtual screening campaigns starting from the this compound scaffold are not explicitly documented, the general approach is well-established. A virtual screening workflow typically involves the use of pharmacophore models and molecular docking to screen large compound databases. nih.gov For example, a multilayered virtual screening process combining pharmacophore models, molecular docking, and molecular dynamics has been successfully used to identify novel inhibitors for targets like 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov This methodology could be applied to discover analogues of this compound with potentially higher binding affinities by searching for compounds that share its key structural features while introducing modifications that could lead to more favorable interactions with a specific biological target.

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational changes and stability of a ligand when bound to its target protein over time. For the broader class of phenyl-piperazine derivatives, MD simulations have been instrumental in understanding their complex kinetics and conformational changes when interacting with biological targets like the eukaryotic initiation factor 4A1 (eIF4A1). nih.gov Such studies have led to the discovery of novel phenyl-piperazine pharmacophores that target ATP-binding sites. nih.gov In the context of this compound, MD simulations could elucidate the stability of its binding pose within a target's active site, revealing key dynamic interactions and the role of water molecules in mediating these interactions. A study on a series of piperazin-1-ylpyridazine derivatives included molecular dynamics simulations to understand the binding stability of these compounds as deoxycytidine triphosphate deaminase inhibitors. ijpsdronline.com

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their reactivity and interaction mechanisms. For 1-(4-Fluorophenyl)piperazine, a close analogue of the title compound, DFT calculations at the B3LYP level have been used to determine its structural and electronic properties. indexcopernicus.comdergipark.org.trresearchgate.net These studies include analyses of the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various chemical reactivity descriptors. indexcopernicus.comdergipark.org.trresearchgate.net

The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap implies higher reactivity. indexcopernicus.comdergipark.org.trresearchgate.net The MEP map helps to identify the electrophilic and nucleophilic sites on the molecule. For 1-(4-fluorophenyl)piperazine, the most negative electrostatic potential is localized on the fluorine atom and the NH group of the piperazine ring, indicating these as the most probable sites for electrophilic attack. dergipark.org.tr The hydrogen atoms, on the other hand, exhibit a positive potential and are thus susceptible to nucleophilic attack. dergipark.org.tr These findings suggest that the 4-fluorophenyl and piperazine moieties in this compound play a significant role in its electronic properties and reactivity.

| Property | Value |

|---|---|

| HOMO Energy | -5.87 eV |

| LUMO Energy | 0.25 eV |

| Energy Gap (ΔE) | 6.12 eV |

| Ionization Potential (I) | 5.87 eV |

| Electron Affinity (A) | -0.25 eV |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

QSAR studies have been conducted on series of 4-phenylpiperidine (B165713) and 4-phenylpiperazine derivatives to understand the structural requirements for their biological activities. nih.govnih.gov For instance, a study on mono-substituted 4-phenylpiperidines and -piperazines revealed that the position and physicochemical character of the aromatic substituent are critical for their effects on the dopaminergic system. nih.gov In these studies, various molecular descriptors are correlated with biological activity using statistical methods like partial least squares (PLS) regression or neural networks. nih.govnih.gov While a specific QSAR model for this compound is not available, the existing models for related compounds can offer predictive insights. The presence of the 4-fluoro substituent on the phenyl ring is a key descriptor that would be accounted for in such models, and its electronic and steric properties would be correlated with the observed biological activity. The development of a robust QSAR model for a series of this compound analogues could significantly aid in the design of new derivatives with enhanced efficacy.

Medicinal Chemistry Applications and Future Research Directions

4-(4-Fluorophenyl)piperazine-1-carboxamide as a Template for Drug Discovery

The this compound core is recognized for its favorable physicochemical properties and its ability to engage in various biological interactions, making it an attractive starting point for drug discovery programs. The piperazine (B1678402) ring, often serving as a central scaffold, allows for the introduction of diverse substituents at its nitrogen atoms, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. The presence of the 4-fluorophenyl group is a common feature in many biologically active compounds, as the fluorine atom can enhance metabolic stability and binding affinity through favorable electronic and steric interactions.

Scaffold hopping is a powerful strategy in medicinal chemistry aimed at identifying structurally novel compounds that retain the biological activity of a known parent compound. nih.gov This approach is particularly valuable for navigating intellectual property landscapes and overcoming liabilities associated with an existing chemical series, such as poor pharmacokinetic properties or off-target effects. For analogues of this compound, scaffold hopping can involve replacing the central piperazine ring with other heterocyclic systems or altering the connectivity of the aryl and carboxamide moieties. nih.gov

Table 1: Lead Optimization Strategies for this compound Analogues

| Strategy | Rationale | Desired Outcome |

| Modification of the Carboxamide Substituent | To explore new binding interactions and modulate lipophilicity. | Increased potency, improved selectivity, and better pharmacokinetic properties. |

| Substitution on the Fluorophenyl Ring | To alter electronic properties and metabolic stability. | Enhanced target affinity and reduced metabolic degradation. |

| Replacement of the Piperazine Ring | To discover novel scaffolds with improved properties (Scaffold Hopping). | Novel chemical entities with potentially superior drug-like characteristics and freedom to operate. |

| Introduction of Chiral Centers | To investigate stereospecific interactions with the biological target. | Increased potency and selectivity of a single enantiomer. |

The design of next-generation therapeutic candidates based on the this compound scaffold aims to produce compounds with superior efficacy, safety, and pharmacokinetic profiles compared to existing treatments. This involves a multidisciplinary approach that integrates computational modeling, synthetic chemistry, and biological evaluation. nih.gov

A key focus is on improving the selectivity of these compounds for their intended biological target. High selectivity minimizes off-target effects, thereby reducing the potential for adverse drug reactions. Strategies to enhance selectivity include the introduction of specific functional groups that exploit unique features of the target's binding site. Furthermore, efforts are directed towards optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules to ensure they reach their site of action in sufficient concentrations and are cleared from the body in a timely manner. nih.govmdpi.com

Potential Therapeutic Areas of Application for Analogues

The versatility of the this compound scaffold has led to the exploration of its analogues across a broad spectrum of therapeutic areas.

Derivatives of 4-(4-fluorophenyl)piperazine have shown significant promise in the treatment of various neurological and psychiatric conditions. The piperazine moiety is a common feature in many centrally acting drugs due to its ability to cross the blood-brain barrier. silae.it Analogues of this compound have been investigated for their potential as antipsychotic, antidepressant, and anxiolytic agents. google.com Their mechanisms of action often involve modulation of neurotransmitter systems, such as dopamine (B1211576) and serotonin (B10506) pathways. silae.it For instance, certain derivatives have demonstrated affinity for serotonin 5-HT1A receptors, which are implicated in anxiety and depression. silae.it

The this compound scaffold has also served as a template for the development of novel anti-infective agents. ontosight.aiapjhs.com Researchers have synthesized and evaluated derivatives for their activity against a range of pathogens, including bacteria, viruses, and parasites.

In the context of bacterial infections, some piperazine-based compounds have exhibited potent antibacterial activity, including against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The mechanism of action for these compounds can vary, but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. researchgate.net

Furthermore, certain analogues have been explored for their potential in treating parasitic diseases like leishmaniasis. nih.gov These compounds may target specific enzymes in the parasite that are essential for its survival. nih.gov The development of new antimalarial and antiviral agents based on this scaffold is also an active area of research. mdpi.com

Table 2: Anti-Infective Applications of this compound Analogues

| Disease | Pathogen/Target | Example of Investigated Analogue |

| Bacterial Infections | Staphylococcus aureus (including MRSA) | Piperazine-based phthalimide (B116566) derivatives researchgate.net |

| Leishmaniasis | Leishmania species (e.g., L. donovani) | N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides nih.gov |

| Viral Infections | Various viruses | Piperazine derivatives with antiviral properties ontosight.ai |

The piperazine nucleus is a component of several compounds with demonstrated anti-inflammatory and analgesic properties. nih.govnih.gov Analogues of this compound are being investigated as potential treatments for a variety of inflammatory and pain conditions. nih.govrjpbr.com These compounds may exert their effects through the modulation of inflammatory pathways or by acting on targets within the central and peripheral nervous systems that are involved in pain perception. mdpi.com Research in this area aims to develop new non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics with improved efficacy and reduced side effects compared to existing therapies. nih.gov

Oncological Research

The arylpiperazine scaffold is a significant pharmacophore in the development of new anticancer agents, demonstrating a wide range of cytotoxic activities against various cancer cell lines. While specific oncological research on "this compound" is not extensively documented in publicly available literature, the broader class of fluorophenylpiperazine derivatives has shown considerable promise in preclinical cancer studies. These compounds are recognized for their ability to interact with multiple molecular targets implicated in cancer progression. mdpi.comnih.govrsc.org

Derivatives featuring the fluorophenylpiperazine moiety have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis. For instance, novel arylpiperazine derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against human prostate cancer cell lines, including PC-3, LNCaP, and DU145. mdpi.com Structure-activity relationship (SAR) studies have highlighted the importance of the substituents on both the phenyl ring and the piperazine nitrogen for cytotoxic potency. nih.gov For example, the introduction of a pyrimidinyl group at the 4-position of the piperazine ring has been shown to be beneficial for anticancer activity against certain cell lines. mdpi.com

Furthermore, vindoline-piperazine conjugates, where N-substituted piperazines are linked to the Vinca alkaloid vindoline, have demonstrated significant antiproliferative effects across a panel of 60 human tumor cell lines. mdpi.com Notably, a conjugate containing a 1-bis(4-fluorophenyl)methyl piperazine moiety was particularly effective against several cancer types, including leukemia, colon cancer, CNS cancer, melanoma, and breast cancer. mdpi.com This underscores the potential of incorporating the fluorophenylpiperazine scaffold in the design of potent anticancer agents.

The mechanism of action for many of these arylpiperazine derivatives often involves the inhibition of key signaling pathways or cellular processes essential for cancer cell survival and proliferation. Some derivatives have been shown to act as dual inhibitors of tumor vasculature and mitosis, indicating a multi-targeted approach to cancer therapy. nih.gov The nitrogen atoms of the piperazine ring and the substituted aryl group are often critical for binding to their biological targets. nih.gov

The following table summarizes the cytotoxic activity of selected arylpiperazine derivatives against various cancer cell lines, illustrating the potential of this chemical class in oncological research.

Table 1: Cytotoxic Activity of Selected Arylpiperazine Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Phenylpiperazine Derivative | LNCaP (Prostate) | < 5 µM | mdpi.com |

| Pyrimidinylpiperazine Derivative | DU145 (Prostate) | 8.25 µM | mdpi.com |

| Vindoline-bis(4-fluorophenyl)methyl piperazine conjugate | MDA-MB-468 (Breast) | 1.00 µM | mdpi.com |

| Vindoline-bis(4-fluorophenyl)methyl piperazine conjugate | HOP-92 (Lung) | 1.35 µM | mdpi.com |

Innovative Methodologies in Piperazine Carboxamide Research

The discovery and development of novel piperazine carboxamide-based therapeutic agents are increasingly driven by innovative computational and experimental drug design methodologies. These approaches facilitate the rational design of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Fragment-Based Drug Design (FBDD) Approaches

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to a biological target. These initial "hits" are then optimized and grown into more potent, drug-like molecules. The piperazine scaffold is a common motif in fragment libraries due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for elaboration.

In the context of anticancer drug discovery, FBDD has been successfully applied to develop inhibitors of various protein kinases, a class of enzymes frequently dysregulated in cancer. The piperazine ring is a key structural component in many approved kinase inhibitors. researchgate.net FBDD strategies have been employed to design selective kinase inhibitors by exploiting the interactions between small piperazine-containing fragments and specific subpockets of the kinase active site.

For example, in the development of inhibitors of apoptosis proteins (IAPs), which are overexpressed in many cancers, FBDD has been utilized to identify fragments that bind to the BIR domains of these proteins. Subsequent structure-guided optimization of these fragments, which can include the incorporation of a piperazine moiety, has led to the development of potent IAP antagonists.

Ligand-Based Drug Design (LBDD) Methodologies

Ligand-Based Drug Design (LBDD) methodologies are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a set of molecules known to interact with the target to derive a model that predicts the activity of new, untested compounds.